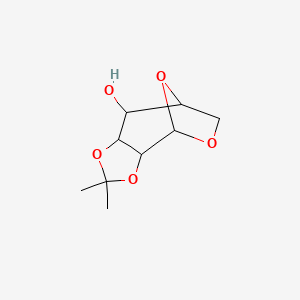
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl- with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivative .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing various cellular pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-: The parent compound without the methyl ester group.
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, ethyl ester: A similar ester derivative with an ethyl group instead of a methyl group.
1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, propyl ester: Another ester derivative with a propyl group.
The uniqueness of 1-Piperidinecarboxylic acid, 4-oxo-3-phenyl-, methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
methyl 4-oxo-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)14-8-7-12(15)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI-Schlüssel |
PFPQYRIQARORJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,2-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12326508.png)


![5-[(4-Chlorophenyl)methyl]-3-phenyl-1,2,4-triazinan-6-one](/img/structure/B12326514.png)

![Sodium;[4-hydroxy-3-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate](/img/structure/B12326530.png)
![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)


![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)

